{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
Description
The compound {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol features a central oxetane ring substituted with a hydroxymethyl group and a 3-amino-4-methylpyrazole moiety. Oxetanes are valued in medicinal chemistry for their ability to enhance solubility, metabolic stability, and hydrogen-bonding capacity. This combination suggests utility in drug discovery, particularly in kinase inhibitors or antimicrobial agents where pyrazole derivatives are prevalent.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11) |
InChI Key |
MJTNWIAYHOSXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2(COC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural analogs of the target compound vary in substituents on the pyrazole ring, oxetane modifications, or alternative heterocyclic systems. Below is a detailed analysis:
Structural Analogs with Pyrazole Substitution Variations
Table 1: Key Structural Analogs and Properties
Analysis of Substituent Effects
Chloro vs. Methyl Substitution (): The chloro analog (C₈H₁₂ClN₃O₂) replaces the 4-methyl group with chlorine, increasing molecular weight (217.65 vs. ~197) and lipophilicity.
Boronate Ester Functionalization () :
The boronate ester at the pyrazole’s 4-position introduces a handle for Suzuki-Miyaura cross-coupling reactions, enabling further derivatization. This contrasts with the target compound’s inert methyl group, highlighting divergent synthetic applications.
Positional Isomerism (): The 3-amino-5-methylpyrazole analog retains the same molecular formula as the target compound but shifts the methyl group to position 5. This positional change could influence tautomerism, hydrogen-bonding patterns, and steric interactions in molecular recognition.
Phenyl-Substituted Pyrazole (): The absence of an oxetane ring and the presence of a phenyl group in (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol enhance hydrophobicity. Oxetanes generally improve aqueous solubility, suggesting the target compound may exhibit better pharmacokinetic properties.
Oxetane vs. Non-Oxetane Derivatives
- (3-(4-Bromophenyl)oxetan-3-yl)methanol (): This compound replaces the pyrazole with a bromophenyl group on the oxetane.
Biological Activity
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, with CAS number 1856794-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 1856794-29-0 |
| Structure | Structure |
The compound exhibits significant biological activity primarily through its interaction with various cellular pathways. It has been studied for its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in growth and differentiation. By inhibiting these enzymes, the compound can potentially modulate processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with the compound led to a significant increase in caspase-3 activity, indicating enhanced apoptotic signaling in breast cancer cells (MDA-MB-231) .
Case Studies
- Inhibition of Cell Growth : A study involving various breast cancer cell lines treated with the compound showed a dose-dependent inhibition of cell growth. The most notable effects were observed at concentrations above 10 µM, where cell viability dropped significantly compared to control groups .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that this compound disrupts the cell cycle at the G2/M phase, leading to increased apoptosis rates .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent oxetane functionalization. Key steps include:
- Pyrazole Core Synthesis : Use of nucleophilic substitution or cyclocondensation reactions under controlled temperatures (e.g., reflux in xylene) to form the 3-amino-4-methylpyrazole moiety .
- Oxetane Functionalization : Protection/deprotection strategies (e.g., tert-butyldiphenylsilyl groups) to stabilize reactive hydroxyl groups during ring formation .
- Optimization : Solvent choice (e.g., ethanol, THF), temperature control (40–80°C), and catalysts (e.g., NaH for alkylation) to improve yield and purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR to verify the oxetane ring (δ ~3.5–4.5 ppm for CH groups) and pyrazole protons (δ ~6.5–8.0 ppm) .
- IR : Peaks at ~3200–3500 cm (O-H stretch) and ~1600 cm (C=N/C=C in pyrazole) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] ion) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >150°C for oxetane derivatives) .
- pH Stability : Accelerated degradation studies in buffered solutions (pH 1–13) monitored via HPLC to identify labile groups (e.g., oxetane ring opening under acidic conditions) .
Advanced Research Questions
Q. How can crystallographic refinement using SHELX resolve ambiguities in structural data for this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (XRD) data (e.g., Cu-Kα radiation, 100K temperature).
- Refinement : SHELXL for iterative model adjustment, addressing disordered atoms (e.g., oxetane methyl groups) and hydrogen bonding networks .
- Validation : R-factor convergence (<0.05) and analysis of residual electron density maps to confirm stereochemistry .
Q. What mechanistic insights explain the compound’s potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site, analogous to pyrazole-based inhibitors like celecoxib) .
- Kinetic Studies : Measure IC values via fluorometric assays (e.g., sialidase inhibition, referencing oxetane derivatives in ) .
- SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) on potency .
Q. How does the oxetane ring influence the compound’s pharmacokinetic properties compared to other heterocycles?
- Methodological Answer :
- LogP Measurements : Shake-flask method to assess lipophilicity (oxetane’s polarity reduces LogP vs. cyclohexane analogs) .
- Metabolic Stability : Incubation with liver microsomes; LC-MS/MS quantifies metabolites (e.g., hydroxylated oxetane derivatives) .
- Permeability : Caco-2 cell assays to evaluate intestinal absorption, leveraging oxetane’s rigidity for improved membrane penetration .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Use Gaussian or COSMO-RS for electronic/steric descriptor calculation (e.g., Hammett constants for substituents) .
- MD Simulations : GROMACS for 100-ns trajectories to study oxetane ring dynamics in binding pockets .
- ADMET Prediction : SwissADME or ADMETLab2.0 to forecast toxicity and bioavailability .
Q. How can contradictory biological data (e.g., varying IC across assays) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments with controlled variables (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Cross-check activity via SPR (surface plasmon resonance) and cellular assays (e.g., NF-κB luciferase reporter) .
- Data Mining : Meta-analysis of PubChem BioAssay data (AID 1259401) for consensus activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
